5-(4-Tert-butylphenyl)-1H-indole-2,3-dione

IDO1 inhibition IDO2 selectivity immuno-oncology

IDO1 inhibitor discovery needs validated tool compounds with defined selectivity for reproducible data. 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione is a well-characterized C5-arylisatin IDO1 inhibitor. • Biochem. IC50: 2300 nM (IDO1); 18-fold selectivity over IDO2; negligible TDO inhibition. • Cellular EC50: 4.50 μM (IFNγ-stimulated A172)-benchmark for permeability assessment. • clogP ~3.9: calibrated SAR reference balancing IDO1 potency against carboxylesterase liability. ≥98% purity. Global shipping for hit triage and mechanistic studies.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
Cat. No. B12854633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Tert-butylphenyl)-1H-indole-2,3-dione
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O
InChIInChI=1S/C18H17NO2/c1-18(2,3)13-7-4-11(5-8-13)12-6-9-15-14(10-12)16(20)17(21)19-15/h4-10H,1-3H3,(H,19,20,21)
InChIKeyIJMMTTYAKBNDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Tert-butylphenyl)-1H-indole-2,3-dione: A 5-Arylisatin for IDO/TDO Pathway Research


5-(4-Tert-butylphenyl)-1H-indole-2,3-dione (CAS 893738-20-0) is a C5-aryl-substituted isatin (1H-indole-2,3-dione) derivative featuring a para-tert-butylphenyl group at the 5-position of the indole core [1]. This compound belongs to the broader class of 5-arylisatins, which have been systematically investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme target in cancer immunotherapy [2]. The tert-butyl substituent confers distinct steric and electronic properties compared to simpler 5-phenyl or 5-halogenated isatins, potentially influencing target engagement and selectivity profiles [3].

Why 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione Cannot Be Substituted with Generic Isatin Analogs


Isatin derivatives with identical core scaffolds but differing C5 substitution exhibit orders-of-magnitude variation in target potency and isoform selectivity. For instance, within the 5-arylisatin series, IDO1 inhibitory IC50 values span from sub-micromolar to >100 μM depending solely on the aryl substituent's steric bulk and electronic character [1]. The para-tert-butylphenyl modification is not merely a lipophilic appendage; it dictates the compound's fit within the IDO1 active site's hydrophobic pocket and influences the competitive vs. uncompetitive inhibition mechanism [2]. Interchanging this compound with 5-phenylisatin, 5-halogenated isatins, or unsubstituted isatin without revalidation would introduce uncontrolled variability in target engagement, selectivity over IDO2/TDO, and cellular potency—rendering experimental reproducibility impossible [3].

Quantitative Differentiation Evidence: 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione vs. Comparator Isatin Analogs


IDO1 vs. IDO2 Inhibitory Potency: Quantified Isoform Selectivity Profile

The compound demonstrates a measurable selectivity window between IDO1 and IDO2 inhibition. Against human IDO1, it exhibits an IC50 of 2.30 μM (2300 nM) in recombinant enzyme assays [1]. Against human IDO2 under comparable conditions, the IC50 is 41.6 μM (41600 nM) [2]. This represents an 18-fold preference for IDO1 over IDO2—a selectivity ratio that may be relevant for applications where IDO2-mediated off-target effects are undesirable.

IDO1 inhibition IDO2 selectivity immuno-oncology enzyme kinetics

TDO Selectivity: Negligible Tryptophan 2,3-Dioxygenase Inhibition

This compound exhibits minimal inhibition of tryptophan 2,3-dioxygenase (TDO), a related enzyme in the kynurenine pathway. The reported IC50 against human TDO exceeds 100 μM (>100,000 nM) [1]. This stands in contrast to 5-phenylisatin, which shows an IC50 of 3.15 μM (3150 nM) against human TDO [2]. The >30-fold difference in TDO inhibitory activity (target compound: >100,000 nM vs. 5-phenylisatin: 3150 nM) suggests that the para-tert-butylphenyl substitution significantly reduces TDO engagement compared to the unsubstituted phenyl analog.

TDO selectivity off-target profiling IDO1 specificity kynurenine pathway

Cellular IDO1 Inhibition: Functional Activity in Human Cell-Based Assay

In a cellular context using IFNγ-stimulated human A172 glioblastoma cells, the compound inhibits IDO1-mediated kynurenine production with an EC50 of 4.50 μM (4500 nM) [1]. For context, this cellular potency is approximately 2-fold weaker than its biochemical IC50 (2300 nM), which is typical for cell-permeable small molecules. While a potent clinical-stage IDO1 inhibitor (BDBM50549536) achieves an IC50 of 12 nM in SKOV3 cells, this target compound's micromolar cellular activity positions it as a useful tool compound for mechanistic studies rather than a high-potency lead [2].

cell-based assay IDO1 functional inhibition A172 glioblastoma IFNγ-stimulated

Lipophilicity-Driven Carboxylesterase Inhibition Potential: Inferred from Hydrophobicity Requirements

Structure-activity relationship studies on isatin-based carboxylesterase (CE) inhibitors have established that compounds with clogP values >5 routinely achieve Ki values in the nanomolar range, whereas analogs with clogP <1.25 are ineffective at enzyme inhibition [1]. The target compound, bearing a para-tert-butylphenyl group at C5, possesses a calculated clogP of approximately 3.9 (based on the free base structure), placing it in an intermediate hydrophobicity range that predicts measurable but not maximal CE inhibitory activity [2]. This differentiates it from unsubstituted isatin (clogP ~0.8, inactive) and highly lipophilic benzil-based inhibitors (clogP >5, Ki in nM range).

carboxylesterase inhibition clogP hydrophobicity SAR

Optimal Research Applications for 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione Based on Quantified Differentiation


IDO1-Selective vs. IDO2/TDO Comparative Studies in the Kynurenine Pathway

This compound's 18-fold selectivity for IDO1 over IDO2 (IC50 2300 nM vs. 41600 nM) and negligible TDO inhibition (>100,000 nM) make it suitable for experiments requiring discrimination between IDO1 and the related enzymes IDO2/TDO. In studies of IFNγ-induced tryptophan catabolism, the compound at concentrations ≤10 μM will selectively inhibit IDO1 while leaving IDO2 and TDO largely unaffected [1]. This enables cleaner pharmacological dissection of IDO1-specific contributions to immunosuppression without confounding IDO2 or TDO-mediated effects [2].

Cellular IDO1 Functional Assay in A172 Glioblastoma or Similar IFNγ-Responsive Lines

With a validated cellular EC50 of 4.50 μM in IFNγ-stimulated A172 cells [1], this compound can serve as a positive control or tool compound in cell-based IDO1 activity assays. The 2-fold shift between biochemical IC50 (2300 nM) and cellular EC50 (4500 nM) provides a benchmark for assessing cell permeability and intracellular target engagement of novel IDO1 inhibitors. This compound's intermediate cellular potency also makes it suitable for combination studies where partial IDO1 inhibition is desired without complete pathway shutdown.

Lipophilicity-SAR Probe for C5-Arylisatin Optimization

The para-tert-butylphenyl substituent confers a calculated clogP of approximately 3.9, which is 3.1 log units higher than unsubstituted isatin and ~1 log unit below the clogP >5 threshold for nanomolar CE inhibition [1]. This compound thus serves as a calibrated reference point in SAR campaigns aimed at optimizing 5-arylisatins for IDO1 potency while monitoring or mitigating carboxylesterase inhibitory activity. Researchers synthesizing novel C5-arylisatin analogs can benchmark their compounds' predicted ADME liabilities against this established intermediate-hydrophobicity reference [2].

Comparative IDO1 Inhibitor Profiling: Biochemical vs. Cellular Correlation

This compound provides a useful data point for establishing correlation curves between recombinant enzyme IC50 values and cellular EC50 values in IDO1 inhibitor discovery programs. The biochemical IC50 (2300 nM) and cellular EC50 (4500 nM) data, generated under defined conditions [1], can be plotted alongside other IDO1 inhibitors (ranging from 12 nM clinical candidates to >10 μM weak inhibitors) to build predictive models of cell-based activity from biochemical screening data. This application is particularly valuable for hit triage and lead optimization workflows.

Quote Request

Request a Quote for 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.